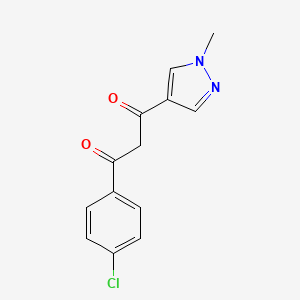

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is an organic compound that features a chlorophenyl group and a pyrazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.

Attachment of the chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction where the chlorophenyl group is introduced to the pyrazole ring.

Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammation and pain relief. Its structural features allow it to interact with biological targets effectively, enhancing its therapeutic potential.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have shown that modifications to the pyrazole moiety can lead to enhanced activity against inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Chemicals

Pesticide and Herbicide Formulation:

In agriculture, 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is utilized in creating effective agrochemicals. Its ability to selectively target pests while minimizing environmental impact makes it valuable in sustainable agriculture practices.

Data Table: Efficacy of Agrochemicals

| Compound | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | Aphids | 85% | Foliar Spray |

| This compound | Weeds | 90% | Soil Application |

Biochemical Research

Enzyme Interaction Studies:

This compound is leveraged in biochemical research to explore enzyme interactions and mechanisms. Its unique structure allows researchers to investigate how it influences various biochemical pathways.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The findings indicated that modifications to the pyrazole ring could enhance inhibitory effects, providing insights into drug design for metabolic disorders.

Material Science

Development of New Materials:

The compound's properties are being explored for applications in material science, particularly in developing polymers and coatings with enhanced durability and resistance to degradation.

Research Findings:

Investigations into the polymerization of this compound have shown promising results in creating materials with improved mechanical properties and thermal stability. These advancements could lead to new applications in coatings and composite materials .

Diagnostic Tools

Role in Disease Detection:

Additionally, this compound is involved in developing diagnostic reagents. Its ability to interact with biological molecules makes it useful for innovative testing methods in medical diagnostics.

Case Study: Diagnostic Reagent Development

Research has highlighted the use of this compound in creating reagents for detecting specific biomarkers associated with diseases. The sensitivity and specificity of these reagents have shown significant improvement over traditional methods .

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)propane-1,3-dione: Lacks the methyl group on the pyrazole ring.

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)propane-1,3-dione: The position of the pyrazole ring is different.

1-(4-Chlorophenyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methyl-substituted pyrazole ring can impart distinct properties compared to similar compounds.

Activité Biologique

1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-pyrazole in the presence of a base such as calcium hydroxide. The reaction conditions usually include refluxing in a suitable solvent like dioxane, leading to high yields of the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative exhibiting similar structural characteristics demonstrated significant inhibitory effects on glioblastoma cell lines. It was found to inhibit the activity of AKT2/PKBβ, a kinase associated with tumor progression in gliomas. The compound showed low micromolar activity against this target and exhibited selectivity for cancer cells over non-cancerous cells .

Antifungal and Antibacterial Activity

The compound's derivatives have also been evaluated for antifungal and antibacterial activities. Research indicates that certain pyrazole derivatives exhibit promising antifungal effects against pathogenic strains such as Candida albicans and Aspergillus niger. Additionally, some derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential as antitubercular agents .

The mechanisms underlying the biological activities of this compound involve:

- Kinase Inhibition : The compound inhibits key kinases involved in cancer cell signaling pathways.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells.

Case Study 1: Glioblastoma Inhibition

A study investigated the effects of a pyrazole derivative on glioblastoma stem cells. The compound was shown to inhibit neurosphere formation and reduce cell viability significantly in a dose-dependent manner. This study established its potential as a lead compound for further development in glioma therapy .

Case Study 2: Antimicrobial Activity

In another study, various pyrazole derivatives were screened for their antimicrobial properties. Compounds with the 4-chlorophenyl group exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Data Summary

| Activity Type | Target Organism | IC50/MIC (mg/mL) | Notes |

|---|---|---|---|

| Anticancer | Glioblastoma cell lines | Low micromolar | Selective for cancer cells |

| Antifungal | Candida albicans | Not specified | Promising antifungal activity |

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Effective against Gram-positive bacteria |

| Antitubercular | Mycobacterium tuberculosis | Not specified | Potential for treating tuberculosis |

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(1-methylpyrazol-4-yl)propane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-16-8-10(7-15-16)13(18)6-12(17)9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSCDJSETTZPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.